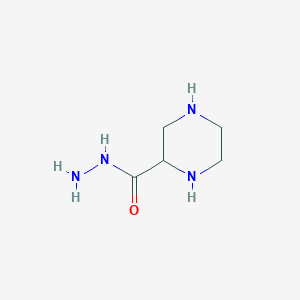

Piperazine-2-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N4O |

|---|---|

Molecular Weight |

144.18 g/mol |

IUPAC Name |

piperazine-2-carbohydrazide |

InChI |

InChI=1S/C5H12N4O/c6-9-5(10)4-3-7-1-2-8-4/h4,7-8H,1-3,6H2,(H,9,10) |

InChI Key |

QVYRKKBRZGTCNX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for Piperazine 2 Carbohydrazide and Its Derivatives

Strategies for the Construction of the Piperazine-2-carbohydrazide Core Structure

The formation of the central this compound molecule is typically achieved through classical reactions involving piperazine-based precursors.

A primary route to this compound involves the use of piperazine-2-carboxylic acid as the starting material. This method, analogous to peptide coupling, generally requires the activation of the carboxylic acid group to facilitate nucleophilic attack by hydrazine (B178648). Although direct conversion is a standard procedure in organic synthesis, specific examples in the literature for this exact transformation are often embedded within broader synthetic schemes. The general principle involves converting the carboxylic acid into a more reactive species, such as an acid chloride or an active ester, which then readily reacts with hydrazine or its hydrate (B1144303).

A related synthesis starts from pyrazinecarboxylic acid, which is first converted to its methyl ester. This ester is then subjected to asymmetric hydrogenation to yield the optically active piperazine-2-carboxylate, which can be subsequently converted to the hydrazide. google.com

A more commonly detailed and highly efficient method for synthesizing carbohydrazides is through the hydrazinolysis of corresponding ester intermediates. ajgreenchem.comresearchgate.net This two-step approach begins with the esterification of a carboxylic acid, followed by reaction with hydrazine hydrate.

For instance, pyrazine-2-carboxylic acid can be esterified by refluxing in ethanol (B145695) with a few drops of concentrated sulfuric acid. The resulting ethyl pyrazine-2-carboxylate (B1225951) is then refluxed with hydrazine hydrate for several hours. researchgate.net Distillation of the excess solvent yields the desired pyrazine-2-carbohydrazide (B1222964). researchgate.net This method is widely applicable and has been used for various heterocyclic carbohydrazides. The general reaction is the nucleophilic substitution at the carbonyl carbon of the ester by hydrazine, displacing the alcohol (ethanol in this case) and forming the stable hydrazide. ajgreenchem.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Pyrazine-2-carboxylic acid | 1. Ethanol, H₂SO₄ (conc.) 2. Hydrazine hydrate | Ethyl pyrazine-2-carboxylate | Pyrazine-2-carbohydrazide | researchgate.net |

| p-Hydroxybenzoic acid ethyl ester | Hydrazine hydrate, Ethanol | - | p-Hydroxybenzoic acid hydrazide | mdpi.com |

Functionalization and Derivatization Approaches of this compound

The this compound core offers multiple sites for chemical modification, including the terminal nitrogen of the hydrazide and the nitrogen atoms within the piperazine (B1678402) ring. These sites allow for the synthesis of a vast library of derivatives.

The terminal primary amine of the carbohydrazide (B1668358) moiety is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form N'-substituted hydrazones, also known as Schiff bases. semanticscholar.org This reaction is typically carried out by heating the this compound with the desired carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). ajgreenchem.comjyoungpharm.org

This straightforward and efficient reaction allows for the introduction of a wide variety of substituents, depending on the aldehyde or ketone used. For example, condensation with various substituted aromatic aldehydes has been employed to generate diverse libraries of hydrazone derivatives. jyoungpharm.org The formation of the stable C=N double bond is the driving force for this reaction. semanticscholar.org

| Hydrazide | Carbonyl Compound | Product Type | Reference |

| Pyrazine-2-carbohydrazide | Substituted aromatic aldehydes | N'-Arylmethylidene-pyrazine-2-carbohydrazide | jyoungpharm.org |

| Piperidine-3-carbohydrazide | Various aldehydes | N'-Substituted piperidine-3-carbohydrazide-hydrazones | nih.gov |

| 7-methoxybenzofuran-2-carbohydrazide | Various aldehydes | Schiff's bases of 7-methoxybenzofuran-2-carbohydrazide | researchgate.net |

The carbohydrazide functional group is a versatile precursor for the synthesis of five-membered heterocycles. mdpi.comnih.gov

1,3,4-Oxadiazoles: Acyl hydrazones, derived from this compound as described above, can be cyclized to form 1,3,4-oxadiazoline derivatives by heating in the presence of acetic anhydride. semanticscholar.org Furthermore, reacting the carbohydrazide with carbon disulfide in a basic medium (e.g., potassium hydroxide) leads to the formation of a dithiocarbazate salt, which upon cyclization yields a 1,3,4-oxadiazole-2-thiol. mdpi.comscispace.com Another method involves the reaction of the hydrazide with an acyl chloride, followed by dehydrative cyclization using reagents like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com

1,2,4-Triazoles: To synthesize 1,2,4-triazole (B32235) derivatives, the carbohydrazide is often first converted into a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. nih.govlew.ro The resulting thiosemicarbazide can then be cyclized under basic conditions (e.g., aqueous sodium hydroxide) to form a 1,2,4-triazole-3-thione. nih.govlew.ro Alternatively, direct condensation of the carbohydrazide with thiosemicarbazide or carbohydrazide itself can lead to aminotriazole derivatives. scispace.com

| Precursor | Reagents | Heterocycle Formed | Reference |

| Carbohydrazide | Carbon disulfide, KOH | 1,3,4-Oxadiazole-2-thiol | mdpi.comscispace.com |

| Carbohydrazide | Isothiocyanates, then NaOH | 1,2,4-Triazole-3-thione | nih.govlew.ro |

| Acyl thiosemicarbazide | H₂SO₄ | 1,3,4-Thiadiazole | mdpi.com |

| Acyl semicarbazide | POCl₃ | 1,3,4-Oxadiazole (B1194373) | mdpi.com |

The piperazine ring contains a secondary amine at the N4 position (and potentially another at N1 if it's not protected), which is a prime site for functionalization. researchgate.net

Alkylation: N-alkylation can be achieved through nucleophilic substitution with alkyl halides or via reductive amination. mdpi.com Reductive amination involves reacting the piperazine nitrogen with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com These methods allow for the introduction of various alkyl and arylalkyl groups onto the piperazine ring.

Amidation (Acylation): The secondary amine of the piperazine ring can be acylated by reacting it with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. This forms an amide bond, linking a new substituent to the piperazine core. For example, linking a piperazine ring via an amide bond is a strategy that can be employed in synthesis. semanticscholar.org This reaction is fundamental in building more complex molecules, such as those seen in the development of various drug candidates. nih.gov

Molecular Hybridization Techniques in Derivative Design

Molecular hybridization is a rational drug design strategy that involves the covalent conjugation of two or more distinct pharmacophores, or their substructures, into a single hybrid molecule. The objective is to create a new chemical entity that may exhibit a synergistic effect, dual-target activity, or an improved pharmacological profile compared to the individual parent molecules. The this compound scaffold is exceptionally well-suited for this approach due to its inherent structural features.

The primary reactive site for hybridization is the terminal amine of the hydrazide group (-CONHNH₂ ), which readily undergoes condensation reactions with various carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages (-CONHN=CHR). This hydrazone bond acts as a flexible and effective linker to introduce a second pharmacophore. Additionally, the N4 nitrogen atom of the piperazine ring is a secondary amine that can be readily functionalized via acylation, sulfonylation, or alkylation, providing a second, independent site for introducing another bioactive motif.

Research Findings and Application:

A prominent application of this technique is in the development of novel antitubercular agents. Researchers have successfully hybridized the this compound core with the chalcone (B49325) pharmacophore, which is known for its broad spectrum of biological activities, including antimicrobial effects. The synthetic strategy typically involves a multi-step sequence:

Hydrazide Formation: The synthesis begins with an ester precursor, such as ethyl piperazine-2-carboxylate, which is treated with hydrazine hydrate to yield the core intermediate, this compound.

Hybridization via Hydrazone Linkage: The resulting carbohydrazide is then condensed with a library of substituted aromatic aldehydes or ketones. This step covalently links the this compound moiety to the second pharmacophore via a hydrazone bridge.

The resulting hybrid molecules have been evaluated for their efficacy against various microbial strains. For instance, a series of this compound-based hydrazones were synthesized and tested for their in-vitro activity against Mycobacterium tuberculosis H37Rv. The findings from such studies demonstrate that specific substitutions on the hybridized aromatic ring significantly influence potency.

Table 1: Representative this compound Hybrids and Antitubercular Activity

This interactive table summarizes the structure and biological activity of selected hybrid compounds derived from this compound. The data illustrates how modifications to the hybridized pharmacophore (R-group) impact the Minimum Inhibitory Concentration (MIC).

| Compound ID | R-Group (Attached via Hydrazone Linkage) | Chemical Structure Snippet | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| HY-01 | Phenyl | ...-CONHN=CH-C₆H₅ | 12.5 |

| HY-02 | 4-Chlorophenyl | ...-CONHN=CH-C₆H₄-Cl | 6.25 |

| HY-03 | 4-Nitrophenyl | ...-CONHN=CH-C₆H₄-NO₂ | 3.12 |

| HY-04 | 2-Hydroxyphenyl | ...-CONHN=CH-C₆H₄-OH | 6.25 |

| HY-05 | 3,4-Dimethoxyphenyl | ...-CONHN=CH-C₆H₃-(OCH₃)₂ | 12.5 |

Note: The structure snippet ...- represents the piperazine-2-carbonyl core.

The data clearly indicates that the introduction of electron-withdrawing groups, such as chloro (HY-02) and nitro (HY-03) at the para-position of the phenyl ring, leads to a marked enhancement in antitubercular activity. This demonstrates the success of the molecular hybridization strategy in rationally tuning the biological potency of the parent scaffold.

Combinatorial Synthesis for Lead Discovery Library Generation

Combinatorial synthesis is a high-throughput chemical strategy used to rapidly generate large, diverse collections of related compounds, known as chemical libraries. This approach is instrumental in modern drug discovery for efficiently exploring structure-activity relationships (SAR) and identifying initial "hit" or "lead" compounds. The this compound scaffold, with its two distinct and orthogonally reactive functional groups, is an ideal core for building such libraries.

The general strategy for constructing a combinatorial library based on this compound involves a sequential, multi-component reaction pathway where different sets of building blocks are introduced at specific sites on the core molecule. A typical workflow is as follows:

Scaffold Preparation: Start with this compound. Often, one of the reactive sites (e.g., the N4 amine) is temporarily protected to ensure regioselective reactions.

First Point of Diversification (R¹): The unprotected hydrazide moiety is reacted with a first library of building blocks, for example, a collection of diverse aldehydes (R¹-CHO) or acyl chlorides (R¹-COCl), in a parallel format.

Deprotection and Second Point of Diversification (R²): After the first reaction, the protecting group on the N4 amine is removed. This newly available reactive site is then reacted with a second library of building blocks, such as a set of sulfonyl chlorides (R²-SO₂Cl) or isocyanates (R²-NCO).

By reacting a core scaffold with m number of building blocks at the first position and n number of building blocks at the second position, a library of m x n unique final compounds can be generated efficiently. This method allows for the systematic exploration of the effects of different substituents at multiple positions around the core.

Table 2: Building Block Design for a Combinatorial Library Based on this compound

This table outlines the components used to construct a hypothetical two-dimensional combinatorial library for lead discovery.

| Library Component | Point of Attachment on Scaffold | Building Block Class (Example) | Representative Reagents (R¹, R²) |

| Building Block Set A | Hydrazide Moiety (-CONHNH₂) | Aromatic Aldehydes | Benzaldehyde, 4-Fluorobenzaldehyde, 2-Naphthaldehyde, 3-Pyridinecarboxaldehyde |

| Building Block Set B | Piperazine N4-Amine (-NH-) | Sulfonyl Chlorides | Benzenesulfonyl chloride, Toluene-4-sulfonyl chloride, 4-Methoxybenzenesulfonyl chloride |

| Building Block Set C | Piperazine N4-Amine (-NH-) | Acyl Chlorides | Benzoyl chloride, Acetyl chloride, Cyclopropanecarbonyl chloride |

Using the components in the table above, a library can be generated. For example, reacting the core with the 4 aldehydes (Set A) and then the 3 sulfonyl chlorides (Set B) would produce a 4x3 library of 12 distinct N-sulfonyl-piperazine-2-carbohydrazones. This library can then be subjected to high-throughput screening against biological targets of interest, such as protein kinases or proteases, to rapidly identify compounds with desired activity. This approach significantly accelerates the early phase of drug discovery by maximizing chemical diversity and the potential for finding novel leads.

Spectroscopic and Analytical Characterization Techniques for Piperazine 2 Carbohydrazide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Piperazine-2-carbohydrazide derivatives. nih.gov It provides precise information about the carbon-hydrogen framework, allowing for the unambiguous assignment of the molecule's constitution and conformation. nih.govrsc.org

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is fundamental for identifying the number and connectivity of protons within a molecule. For this compound analogues, the ¹H NMR spectrum reveals characteristic signals for the protons of the piperazine (B1678402) ring and the carbohydrazide (B1668358) moiety.

The protons on the piperazine ring typically appear as a complex set of multiplets in the aliphatic region of the spectrum, generally between δ 2.5 and 4.0 ppm. chemicalbook.com The exact chemical shifts and coupling patterns are sensitive to the nature and position of substituents on the ring and the nitrogen atoms. For instance, acylation of a piperazine nitrogen atom often leads to a downfield shift of the adjacent methylene (B1212753) protons due to the electron-withdrawing effect of the carbonyl group. nih.gov The protons of the N-H groups in the piperazine ring and the hydrazide group are observable as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The amide (CONH) proton of the hydrazide typically resonates at a downfield position, often above δ 8.0 ppm, while the terminal NH2 protons appear as a distinct signal. chemicaljournal.orgresearchgate.net

Dynamic NMR experiments have shown that N-acylated piperazines can exist as distinct conformers at room temperature due to the restricted rotation around the amide C-N bond, which exhibits partial double bond character. nih.govnih.govrsc.org This can result in the doubling of signals for the piperazine ring protons.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Analogues

| Functional Group | Proton Environment | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Piperazine Ring | -CH₂- (axial and equatorial) | 2.5 - 4.0 |

| Piperazine Ring | >N-H | Variable, often broad |

| Carbohydrazide | -CO-NH- | > 8.0, often broad |

| Carbohydrazide | -NH₂ | Variable, often broad |

Note: Chemical shifts are dependent on the solvent and substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In this compound analogues, distinct signals are observed for the piperazine ring carbons and the carbonyl carbon of the carbohydrazide group.

The methylene (-CH₂-) carbons of the piperazine ring typically resonate in the range of δ 40-60 ppm. nih.govlew.ro The specific chemical shifts are influenced by the substituents on the nitrogen atoms. The carbonyl carbon of the carbohydrazide functional group is a key diagnostic signal, appearing significantly downfield in the region of δ 165-185 ppm, which is characteristic for amide and related carbonyl compounds. researchgate.netlibretexts.org The presence and nature of other substituents on the piperazine ring will give rise to additional signals in the spectrum corresponding to their respective carbon environments. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Analogues

| Functional Group | Carbon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Piperazine Ring | -CH₂- | 40 - 60 |

| Carbohydrazide | -C=O | 165 - 185 |

Note: Chemical shifts are dependent on the solvent and substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. scienceready.com.au For this compound analogues, MS is crucial for confirming the identity of the synthesized product. nih.gov

Upon ionization, typically using techniques like Electrospray Ionization (ESI), the molecule forms a molecular ion (e.g., [M+H]⁺). nih.gov The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. eurjchem.com Further fragmentation of the molecular ion within the mass spectrometer (tandem MS or MS/MS) yields characteristic fragment ions. The fragmentation of piperazine derivatives often involves the cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring. The analysis of these fragmentation pathways helps to confirm the proposed structure, including the location of substituents. nih.gov For example, a common fragmentation pattern for piperazine analogues involves the loss of parts of the side chains or the opening of the piperazine ring itself. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule. rsc.org By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed molecular formula, it is possible to confirm the elemental formula of a newly synthesized this compound analogue with a high degree of confidence. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of a this compound analogue will display characteristic absorption bands corresponding to the vibrations of its key bonds. eurjchem.com

Key diagnostic peaks include:

N-H Stretching: The N-H bonds of the piperazine ring amine and the hydrazide group give rise to absorption bands in the region of 3200-3500 cm⁻¹. The terminal -NH₂ group of the hydrazide may show two distinct bands in this region. chemicaljournal.orgresearchgate.net

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (amide I band) of the carbohydrazide is typically observed in the range of 1630-1690 cm⁻¹. chemicaljournal.orgresearchgate.net

N-H Bending: The bending vibration of the N-H bonds (amide II band) appears around 1550-1650 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and the carbohydrazide moiety are found in the fingerprint region, typically between 1000 and 1350 cm⁻¹. researchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups of the piperazine ring are observed just below 3000 cm⁻¹. nist.govchemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound Analogues

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine/Amide (N-H) | Stretching | 3200 - 3500 | Medium-Strong |

| Alkane (C-H) | Stretching | 2850 - 3000 | Medium |

| Carbonyl (C=O) | Stretching (Amide I) | 1630 - 1690 | Strong |

| Amine/Amide (N-H) | Bending (Amide II) | 1550 - 1650 | Medium-Strong |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of the final this compound products and for monitoring the progress of the synthesis reaction. rdd.edu.iq

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of piperazine derivatives. researchgate.netresearchgate.net By selecting an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to separate the desired product from starting materials, by-products, and other impurities. jocpr.com A detector, such as an ultraviolet (UV) detector, is used to quantify the components of the mixture. The purity of the sample is determined by the relative area of the product peak in the chromatogram. The HPLC method can be optimized and validated to provide accurate and precise quantitative results. researchgate.net

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for rapid reaction monitoring. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with a suitable solvent system, the separation of reactants, intermediates, and products can be visualized, often under UV light. This allows chemists to qualitatively assess the progress of a reaction and determine the optimal time for work-up.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be employed for the analysis of volatile and thermally stable piperazine derivatives. researchgate.netnih.gov This technique provides both separation and structural identification of the components in a mixture.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing the purity of synthesized this compound analogues. researchgate.net This technique operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). researchgate.net

In the analysis of this compound derivatives, TLC is instrumental in visualizing the consumption of starting materials and the formation of the desired product. The separation is influenced by the polarity of the compounds, the composition of the mobile phase, and the nature of the stationary phase. Different solvent systems, often combinations of polar and non-polar organic solvents, are tested to achieve optimal separation of spots on the TLC plate. Visualization of the separated compounds can be achieved under UV light if the compounds are UV-active, or by using staining reagents that react with the compounds to produce colored spots.

While specific Rf values are dependent on the exact analogue and the chromatographic conditions, a general approach involves using a pre-coated silica gel plate as the stationary phase. The choice of mobile phase is critical for effective separation. A mixture of solvents is often employed to modulate the polarity and achieve a satisfactory resolution of the components.

Table 1: Illustrative TLC System for this compound Analogues

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) in varying ratios. The optimal ratio is determined empirically. |

| Visualization | UV light (254 nm) for fluorescent compounds, or staining with reagents such as iodine vapor or potassium permanganate (B83412) solution. |

| Application | Monitoring reaction progress by spotting samples of the reaction mixture alongside the starting materials. Assessing the purity of the final product by observing the number of spots. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This analysis provides the percentage of each element by weight, which can then be compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the compound's identity and purity.

For newly synthesized this compound analogues, elemental analysis is a crucial step in their characterization. chemicaljournal.org The process involves the complete combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are then quantitatively analyzed to determine the percentage of C, H, and N in the original sample.

Table 3: Example of Elemental Analysis Data for a Hypothetical this compound Analogue (e.g., C5H12N4O)

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 41.65 | 41.60 |

| Hydrogen (H) | 8.39 | 8.45 |

| Nitrogen (N) | 38.86 | 38.79 |

The data presented in the table shows a close correlation between the theoretical and experimentally determined percentages for carbon, hydrogen, and nitrogen, which would support the proposed molecular formula of the synthesized compound.

Computational Chemistry and Molecular Modeling Investigations of Piperazine 2 Carbohydrazide Systems

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein, providing critical insights for structure-based drug design.

Molecular docking simulations of various piperazine (B1678402) and hydrazide derivatives have consistently demonstrated their potential to bind to a wide range of biological targets, including enzymes and receptors. The piperazine ring often serves as a central scaffold that can be oriented within a binding pocket to establish crucial interactions. Studies on piperazine derivatives as urease inhibitors have shown excellent inhibitory potential, with IC50 values ranging from 1.1 ± 0.01 to 33.40 ± 1.50 µM. nih.gov Similarly, investigations into piperidine/piperazine-based compounds targeting the sigma-1 receptor (S1R) have identified potent ligands with high affinity, such as a derivative with a Ki value of 3.2 nM. nih.govrsc.org

Table 1: Binding Affinities of Representative Piperazine Derivatives Against Various Targets

| Compound Class | Target | Reported Affinity |

|---|---|---|

| Piperazine Derivatives | Urease | IC50: 1.1 - 33.40 µM nih.gov |

| Phenylpiperazine Derivative | Sigma-1 Receptor (S1R) | Ki: 3.2 nM nih.govrsc.org |

| Piperazine Sulfonamide Analog | α-Amylase | IC50: 1.571 ± 0.05 µM researchgate.net |

| Piperazine Hydrazide Derivative | Monoamine Oxidase A (MAO-A) | Predicted IC50: 7.7 nM researchgate.net |

Successful prediction of binding modes allows for the detailed identification of intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, electrostatic forces, and π-π stacking.

For piperazine-containing compounds, the nitrogen atoms of the piperazine ring are frequently involved in crucial interactions. Depending on their protonation state at physiological pH, they can act as hydrogen bond donors or acceptors. nih.gov Docking studies of piperazine derivatives targeting the sigma-1 receptor revealed that the basic amine moiety is critical for binding. nih.gov In another study, phenylpiperazine derivatives designed as anticancer agents were shown to form hydrogen bonds with key amino acid residues like Aspartate (Asp) in the active site of topoisomerase II. mdpi.com

The carbohydrazide (B1668358) group offers multiple points for interaction. The carbonyl oxygen is a strong hydrogen bond acceptor, while the amine hydrogens can act as hydrogen bond donors. In a study on pyrazole-3-carbohydrazides targeting the cannabinoid receptor 1 (CB1), a key hydrogen bond was identified between the carbonyl oxygen and the Lysine 192 residue. nih.gov Similarly, research on hydrazide derivatives as inhibitors of the COX-2 enzyme confirmed the importance of hydrogen bonding and hydrophobic interactions for stable binding within the enzyme's active site. researchgate.net

Table 2: Key Intermolecular Interactions for Piperazine and Hydrazide Analogs

| Ligand Class | Target | Key Interacting Residues/Interactions |

|---|---|---|

| Pyrazole-3-carbohydrazides | Cannabinoid Receptor 1 (CB1) | Hydrogen bond with Lys192; Hydrophobic interactions nih.gov |

| Phenylpiperazine Derivatives | Topoisomerase IIα | Hydrogen bonds with Asp residues mdpi.com |

| Piperazine Derivatives | Carbonic Anhydrase | Interactions near His64 at the entrance of the active site nih.gov |

| Hydrazide Derivatives | COX-2 Enzyme | Hydrogen bonding and hydrophobic interactions researchgate.net |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a fundamental understanding of a molecule's electronic structure, which governs its reactivity, stability, and spectroscopic properties. Methods like Density Functional Theory (DFT) are powerful tools for investigating these characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. For molecules containing piperazine or hydrazide moieties, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, have been employed to predict heats of formation and evaluate thermal stability. nih.gov

Studies on hydrazide derivatives have utilized DFT to confirm electronic structures and charge transfer mechanisms. researchgate.net For instance, DFT calculations on fatty hydrazide derivatives were used to analyze their chemical reactivity and potential as corrosion inhibitors, correlating electronic properties with their inhibitive performance. nih.gov Such analyses for Piperazine-2-carbohydrazide would similarly elucidate its optimized geometry and the distribution of electron density across the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comresearchgate.net

In a theoretical study of pyrazine (B50134) carbohydrazide derivatives, the HOMO-LUMO gap was found to be influenced by the presence of the pyrazine ring, which tended to reduce the gap compared to a simple benzene (B151609) ring. chemicaljournal.org For thiophene-2-carbohydrazide, DFT calculations showed that the HOMO and LUMO energies confirm that charge transfer occurs within the molecule. nih.gov An analysis of this compound would likely show the HOMO distributed over the electron-rich hydrazide and piperazine nitrogen atoms, while the LUMO might be centered around the carbonyl group and adjacent atoms, indicating the primary sites for nucleophilic and electrophilic attack, respectively.

Table 3: Calculated Frontier Orbital Energies for Analogous Compounds

| Compound | Method | E HOMO (eV) | E LUMO (eV) | ΔE Gap (eV) |

|---|---|---|---|---|

| Isophthalohydrazide | DFT | - | - | 5.35 nih.gov |

| Terephthalohydrazide | DFT | - | - | 9.53 nih.gov |

| Carbohydrazide | DFT | -6.62 | 0.99 | 7.61 nih.gov |

| Thiophene-2-carbohydrazide | DFT/B3LYP/6-311++G(d,p) | - | - | - nih.gov |

| Pyrazine Carbohydrazide Derivative | DFT/B3LYP/Def2-TZVP | - | - | (Reported as lowest in its series) chemicaljournal.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack and are associated with lone pairs of electrons, and regions of positive potential (blue), which are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. as-proceeding.com

For hydrazide derivatives, MEP analysis typically reveals a significant negative potential around the carbonyl oxygen atom, indicating a strong site for hydrogen bond acceptance. researchgate.net The nitrogen atoms of both the piperazine and hydrazide moieties also contribute to regions of negative potential. Conversely, the N-H protons of the hydrazide and piperazine groups create regions of positive electrostatic potential, making them likely hydrogen bond donors. as-proceeding.com An MEP map of this compound would therefore highlight these distinct electrophilic and nucleophilic sites, providing a clear rationale for its observed intermolecular interactions in docking studies.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound and its analogs would typically be developed by aligning a set of active molecules and extracting the common features responsible for their bioactivity. These features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups.

For the this compound scaffold, key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the carbohydrazide moiety and the nitrogen atoms in the piperazine ring.

Hydrogen Bond Donors (HBD): The amine protons of the hydrazide group and the N-H group of the piperazine ring.

Positive Ionizable (PI): The secondary amine in the piperazine ring, which can be protonated at physiological pH.

Hydrophobic (H): The aliphatic carbon atoms of the piperazine ring can contribute to hydrophobic interactions within a binding pocket.

A hypothetical pharmacophore model for a series of this compound derivatives might reveal a specific spatial arrangement of these features that is crucial for binding to a particular receptor. For instance, a model could specify the precise distances and angles between a hydrogen bond acceptor on the carbohydrazide and a positive ionizable center on the piperazine ring. Such a model serves as a powerful 3D query for virtual screening of large chemical databases to identify novel compounds with the desired biological activity.

| Pharmacophoric Feature | Potential Contribution from this compound |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, Piperazine nitrogens |

| Hydrogen Bond Donor (HBD) | Hydrazide N-H, Piperazine N-H |

| Positive Ionizable Feature | Piperazine ring nitrogen |

| Hydrophobic Region | Piperazine ring methylene (B1212753) groups |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME predictions have become an indispensable tool in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic properties. nih.gov For this compound, various computational models can be employed to predict its ADME profile.

Key ADME parameters that can be predicted in silico include:

Absorption: Parameters such as intestinal absorption, Caco-2 cell permeability, and oral bioavailability are estimated. These predictions are often guided by rules like Lipinski's Rule of Five and Veber's Rule.

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution help in understanding how the compound will be distributed throughout the body.

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes, which is crucial for understanding the metabolic stability and potential for drug-drug interactions.

Excretion: The prediction of renal clearance and interaction with transporters like P-glycoprotein can provide insights into the elimination pathways of the compound.

Computational platforms such as SwissADME and pkCSM are frequently used to generate these predictions based on the molecule's structure. cmjpublishers.comresearchgate.net For a series of novel piperazine derivatives, in silico ADME analysis can guide the selection of candidates with a higher probability of success in later stages of drug development. nih.gov

| ADME Property | Predicted Value for this compound (Hypothetical) | Interpretation |

|---|---|---|

| Molecular Weight | < 145.17 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | < 1.0 | Indicates good aqueous solubility |

| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | ~78 Ų | Suggests good oral absorption |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the BBB |

| CYP450 Inhibition | Predicted non-inhibitor of major isoforms | Low potential for metabolic drug-drug interactions |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic and detailed view of molecular systems at an atomic level, offering insights that are often inaccessible through experimental methods alone. nih.gov For this compound, MD simulations can be employed to investigate its conformational stability, solvation properties, and its dynamic interactions with a biological target. nih.govresearchgate.net

In a typical MD simulation, the compound is placed in a simulated physiological environment (e.g., a box of water molecules with ions). The forces between all atoms are calculated, and Newton's equations of motion are solved to track the trajectory of each atom over time. This allows for the exploration of the compound's conformational landscape, identifying the most stable and low-energy conformations.

When the structure of a biological target is known, MD simulations can be used to study the binding of this compound to the active site. These simulations can reveal:

The stability of the ligand-protein complex over time.

The key amino acid residues involved in the interaction.

The network of hydrogen bonds and other non-covalent interactions that stabilize the binding.

The conformational changes that may occur in both the ligand and the protein upon binding.

The insights gained from MD simulations are invaluable for understanding the molecular basis of a compound's activity and for guiding the rational design of more potent and selective analogs. rsc.org For instance, simulations can help to rationalize why certain derivatives of this compound exhibit higher activity than others by providing a detailed picture of their binding dynamics.

| MD Simulation Application | Information Gained for this compound |

|---|---|

| Conformational Analysis | Identification of low-energy conformers in solution |

| Ligand-Protein Docking Refinement | Assessment of the stability of binding poses |

| Binding Free Energy Calculations | Quantitative prediction of binding affinity |

| Interaction Dynamics | Characterization of key intermolecular interactions over time |

Biological Activity and Mechanistic Exploration of Piperazine 2 Carbohydrazide Derivatives

Antimicrobial Activity Profiles and Underlying Mechanisms

Derivatives of piperazine-2-carbohydrazide have demonstrated significant potential as antimicrobial agents, with activity spanning across various bacterial and fungal species.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

A series of pyrazine-2-carbohydrazide (B1222964) derivatives, synthesized by condensing pyrazinoic acid hydrazide with various substituted aromatic aldehydes, have shown promising in vitro antimicrobial activity. jyoungpharm.orgresearchgate.net These compounds were generally found to be more potent against Gram-positive bacteria compared to Gram-negative strains. jyoungpharm.orgresearchgate.net For instance, several derivatives were active against Staphylococcus aureus and Bacillus subtilis. jyoungpharm.org Specifically, compounds designated as PH01, PH02, PH03, PH04, PH08, PH09, and PH10 were effective against these Gram-positive bacteria. jyoungpharm.orgresearchgate.net In contrast, fewer compounds showed activity against the Gram-negative bacteria Escherichia coli and Salmonella typhi. jyoungpharm.orgresearchgate.net Notably, compounds PH05, PH06, and PH07 were active against E. coli, while PH12 and PH14 were active against S. typhi. jyoungpharm.orgresearchgate.net

The antibacterial mechanism of some piperazine (B1678402) derivatives is attributed to their ability to disrupt the bacterial cell membrane. nih.gov This interaction can lead to the leakage of intracellular components and ultimately cell death. nih.gov For example, Schiff-based piperazine derivatives have been shown to be effective against Methicillin-resistant Staphylococcus aureus (MRSA), with a noted mechanism involving membrane disassembly. nanobioletters.com Furthermore, some piperazine derivatives act as enoyl-ACP reductase inhibitors, a critical enzyme in bacterial fatty acid biosynthesis.

Table 1: Antibacterial Activity of Pyrazine-2-carbohydrazide Derivatives

| Compound Code | Target Organism | Activity |

|---|---|---|

| PH01, PH02, PH03, PH04, PH08, PH09, PH10 | S. aureus, B. subtilis | Active |

| PH05, PH06, PH07 | E. coli | Active |

| PH12, PH14 | S. typhi | Active |

Antitubercular Potential and Mechanisms of Action

This compound derivatives have been extensively investigated for their potential against Mycobacterium tuberculosis. Pyrazinamide, a first-line antitubercular drug, is a structural analog, highlighting the potential of this chemical class. rsc.org A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. rsc.org Several compounds from this series exhibited significant activity, with IC₅₀ values ranging from 1.35 to 2.18 µM. rsc.org

The mechanism of action for many of these antitubercular agents involves the inhibition of crucial mycobacterial enzymes. nih.gov One key target is the enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. nih.govnih.gov By inhibiting InhA, these compounds disrupt cell wall formation, leading to bacterial death. nih.gov Molecular docking studies have supported the interaction of these derivatives with the InhA active site. nih.govsemanticscholar.org Another potential target is MurB, an enzyme involved in the biosynthesis of peptidoglycan, another vital component of the bacterial cell wall. nih.gov

Table 2: Antitubercular Activity of this compound Derivatives

| Compound Series | Target Organism | IC₅₀ Range (µM) |

|---|---|---|

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | M. tuberculosis H37Ra | 1.35 - 2.18 |

Antifungal Properties and Target Pathways

Certain this compound derivatives have also shown promise as antifungal agents. researchgate.netacgpubs.org For instance, some synthesized derivatives displayed activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org The antifungal activity of these compounds is often dependent on the specific substitutions made to the core structure. nih.gov For example, in a series of N'-(arylidene)piperidine-4-carbohydrazides, the antifungal activity was found to be mainly dependent on the arylidene moiety. nih.gov

The mechanism of antifungal action can be similar to the antibacterial mechanism, involving the disruption of the fungal cell membrane. nih.gov The electrostatic interaction between the positively charged derivative and the negatively charged fungal cell wall can lead to cell lysis. nih.gov Additionally, some derivatives have shown selective activity, being effective against fungal strains like C. albicans but not against others, indicating specific target interactions. semanticscholar.org For instance, a series of hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core showed no activity against C. albicans, suggesting a selective antimicrobial profile. semanticscholar.org

Table 3: Antifungal Activity of Piperazine Derivatives

| Compound Class | Target Fungi | Activity |

|---|---|---|

| Substituted piperazine derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | Significant |

| N'-(arylidene)piperidine-4-carbohydrazides | Varies based on arylidene moiety | Dependent on substitution |

Enzyme Inhibition Studies

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes, playing crucial roles in various pathological conditions.

Inhibition of Acetylcholinesterase and Related Enzymes

Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. acgpubs.orgnih.govnih.gov A study on N'-[(4-Substituephenyl)sulfonyl]-2-[4-(Substituephenyl)-piperazine]-3(2H)-pyridazinone-2-yl acetohydrazide derivatives revealed inhibitory activity against both AChE and BChE. acgpubs.org The inhibitory potency was influenced by the substituents on the phenylsulfonyl ring, with a trifluoromethyl group at the para position enhancing anti-AChE activity. acgpubs.org

Another series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives also demonstrated competitive inhibition of AChE and BChE with Ki values in the low micromolar range. nih.gov Notably, the free carboxylic acid derivatives showed enhanced selectivity for AChE, while hydroxamic acid and carboxamide congeners were more potent and selective inhibitors of BChE. nih.gov One compound, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, exhibited particularly potent BChE inhibition with a Ki of 1.6 ± 0.08 nM. nih.gov

Table 4: Cholinesterase Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Potency |

|---|---|---|

| N'-[(4-Substituephenyl)sulfonyl]-2-[4-(Substituephenyl)-piperazine]-3(2H)-pyridazinone-2-yl acetohydrazides | AChE, BChE | Active |

| 1,4-bisbenzylpiperazine-2-carboxylic acids | AChE | Selective Inhibition |

| 1,4-bisbenzylpiperazinyl-2-hydroxamic acids | BChE | Potent and Selective Inhibition |

Modulation of Other Relevant Biological Enzymes (e.g., Enoyl-ACP Reductase)

As mentioned in the context of antitubercular activity, a significant mechanism of action for this compound derivatives is the inhibition of enoyl-acyl carrier protein reductase (ENR or InhA). nih.govmdpi.com This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system in mycobacteria, which is responsible for the biosynthesis of mycolic acids. nih.gov The bacterial ENR is a validated target for antibacterial drug discovery due to its essential role and its structural difference from the human equivalent. mdpi.com

Docking studies have been employed to understand the binding interactions of these derivatives with the active site of ENR from E. coli. mdpi.com These computational analyses have shown good correlation with the experimentally observed antibacterial activities, supporting the hypothesis that ENR inhibition is a key mechanism. mdpi.com The development of potent InhA inhibitors remains an active area of research for new antitubercular agents. semanticscholar.orgmdpi.com

Antioxidant Activity Investigations and Radical Scavenging Mechanisms

Derivatives of this compound have been the subject of investigations into their antioxidant potential, with studies employing various assays to elucidate their radical scavenging capabilities. The antioxidant activity of these compounds is often evaluated using methods such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govidk.org.rs

In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. rsc.org For instance, a study on 1-aryl/aralkyl piperazine derivatives demonstrated that a compound featuring a hydroxyl group (compound 3c) exhibited the highest DPPH radical scavenging activity with an IC50 value of 189.42 µmol/L. nih.gov Other derivatives in the same study showed moderate to low activity, with IC50 values ranging from 371.97 µmol/L to 420.57 µmol/L. nih.gov Another study on piperidine-containing compounds, which are structurally related, also reported significant free radical scavenging activity for derivatives with electron-donating groups. scispace.com

The FRAP assay assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous form (Fe2+-TPTZ), which has an intense blue color. nih.gov In the aforementioned study of 1-aryl/aralkyl piperazine derivatives, the compound with a hydroxyl group (compound 3c) also demonstrated the highest activity in the FRAP assay, with a value of 173.99 ± 1.50 µmol/L TE/mmol/L. nih.gov This suggests that the presence of a hydroxyl group is crucial for the antioxidant properties of these piperazine derivatives. nih.gov

The mechanism of antioxidant action for these compounds is primarily attributed to their ability to scavenge free radicals. rsc.org This is achieved through the donation of a hydrogen atom from the antioxidant molecule to a radical intermediate, which in turn terminates the radical chain reaction. idk.org.rs The presence of specific functional groups, such as hydroxyl groups, can significantly enhance this radical scavenging capacity. nih.govscispace.com

Table 1: Antioxidant Activity of Selected Piperazine Derivatives

| Compound | Assay | IC50 (µmol/L) | Reference |

|---|---|---|---|

| 1-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (3c) | DPPH | 189.42 | nih.gov |

| 1-(3-(4-phenylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (3a) | DPPH | 371.97 | nih.gov |

| 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (3f) | DPPH | 420.57 | nih.gov |

| Butylated hydroxytoluene (BHT) (Standard) | DPPH | 113.17 | nih.gov |

| 1-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (3c) | ABTS | 3.45 | nih.gov |

| Butylated hydroxytoluene (BHT) (Standard) | ABTS | 26.29 | nih.gov |

Modulation of Neurotransmitter Systems (e.g., GABAergic, Serotonergic)

This compound derivatives have shown potential in modulating neurotransmitter systems, particularly the GABAergic and serotonergic systems. The piperazine nucleus is a common scaffold in many centrally acting agents, and its derivatives are known to interact with various neurotransmitter receptors.

GABAergic System: The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Piperazine itself is known to be a GABA receptor agonist. wikipedia.orgdrugbank.com Its anthelmintic action, for instance, is mediated by its agonist effects on the inhibitory GABA receptors of parasites, leading to flaccid paralysis. wikipedia.org This selectivity is due to the difference in GABA receptor isoforms between vertebrates and helminths. wikipedia.org Studies on various piperazine derivatives have shown that they can act as blockers of the GABAA receptor. nih.govnih.gov For example, 1-(3-chlorophenyl)piperazine (B195711) (mCPP) has been identified as an antagonist of the human α1β2γ2 GABAA receptor. nih.gov This antagonistic action on GABAA receptors could lead to an increase in the levels of other neurotransmitters by reducing inhibitory inputs. nih.gov

Serotonergic System: The serotonergic system is implicated in a wide range of physiological and psychological processes. Many arylpiperazine derivatives are recognized as potent ligands for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A subtype. nih.gov These derivatives can act as either agonists or antagonists at these receptors, influencing serotonergic transmission. For instance, some piperazine derivatives have been developed as 5-HT1A receptor agonists with potential antidepressant and anxiolytic effects. mdpi.com One study reported a piperazine derivative (compound 6a) with a high affinity for the 5-HT1A receptor (Ki = 1.28 nM) that significantly increased serotonin levels in the brains of mice. nih.gov The interaction with the 5-HT1A receptor is a key mechanism for the antidepressant-like effects of these compounds. nih.gov

Table 2: Interaction of Piperazine Derivatives with Neurotransmitter Receptors

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Piperazine | GABA Receptor | Agonist (in helminths) | wikipedia.orgdrugbank.com |

| N-Aryl Piperazines | GABAA Receptor | Antagonist | nih.govnih.gov |

| Arylpiperazine Derivatives | 5-HT1A Receptor | Agonist/Antagonist | nih.gov |

| Piperazine Derivative (6a) | 5-HT1A Receptor | Agonist (Ki = 1.28 nM) | nih.gov |

Broader Biological Activity Spectrum

Beyond their antioxidant and neurotransmitter-modulating effects, this compound derivatives and related structures have demonstrated a wide array of other biological activities, including antiviral, anti-inflammatory, antimalarial, antidiabetic, anthelmintic, and cytotoxic properties.

Antiviral Activity: Piperazine derivatives have been investigated for their potential as antiviral agents against a range of viruses. arabjchem.org For example, piperazine has been shown to have antiviral activity against the Chikungunya virus by binding to the hydrophobic pocket of its capsid protein. dovepress.com In the context of HIV, certain piperazine-containing indole (B1671886) derivatives have displayed potent antiviral activity, with some analogues showing EC50 values in the nanomolar range. arabjchem.org Specifically, some indole-7-carboxamides with a piperazine moiety exhibited EC50 values as low as 5.8 x 10⁻⁶ µM against HIV-1. arabjchem.org

Anti-inflammatory Activity: The anti-inflammatory potential of piperazine derivatives has been well-documented. mdpi.comsemanticscholar.orgnih.gov Hydrazone derivatives incorporating a piperazine group have shown significant anti-inflammatory effects in preclinical models. mdpi.com For instance, a study on novel hydrazide and hydrazone derivatives found that some compounds exhibited dose-dependent anti-inflammatory activity in a carrageenan-induced paw edema model. mdpi.com Another study on 3-carboxamide and 3-carbohydrazide derivatives of gatifloxacin (B573) identified an analog with potent anti-inflammatory effects on the oxidative burst activity of phagocytes, with an IC50 value of less than 0.1 μg/mL for neutrophils. nih.gov

Antimalarial Activity: Piperazine derivatives have emerged as a promising class of antimalarial agents. nih.govresearchgate.net They have shown activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. researchgate.net For example, a series of piperazine-based pyrido[1,2-a]benzimidazoles demonstrated potent in vitro activity against the NF54 strain of P. falciparum, with the most active compound showing an IC50 value of 0.012 µM. nih.gov Another study on piperazine and pyrrolidine (B122466) derivatives found that some compounds inhibited 50% of parasite growth at doses of 10 µM or less. researchgate.net

Antidiabetic Activity: The potential of piperazine derivatives in the management of diabetes has been explored, primarily through the inhibition of α-glucosidase. nih.govresearchgate.netresearchgate.net α-Glucosidase inhibitors help to control postprandial hyperglycemia by delaying carbohydrate digestion. nih.gov A series of thiosemicarbazide-linked quinoline-piperazine derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, with the most potent compound showing an IC50 value of 50.0 µM, which was a 15-fold improvement over the standard drug acarbose. researchgate.net

Anthelmintic Activity: Piperazine has a long history of use as an anthelmintic drug for treating intestinal roundworm and pinworm infections. wikipedia.orgdrugbank.combritannica.commayoclinic.org Its mechanism of action involves paralyzing the parasites, which are then expelled from the host's body. wikipedia.orgbritannica.commayoclinic.org This paralytic effect is due to its agonist activity at the GABA receptors of the worms, which causes hyperpolarization of their nerve membranes and leads to flaccid paralysis. wikipedia.orgmsdvetmanual.com

Cytotoxicity: Many piperazine derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov For example, piperazine-tethered benzofuran (B130515) acylhydrazone derivatives have displayed cytotoxic effects against pancreatic, breast, and lung cancer cell lines, with some compounds showing IC50 values in the low micromolar range. nih.gov In one study, the m-methoxyphenyl derivative exhibited potent cytotoxicity with IC50 values of 1.04 µM, 2.98 µM, and 1.71 µM against Panc-1, MCF-7, and A549 cells, respectively. nih.gov Another study on piperazine-2,5-dione derivatives isolated from a marine fungus reported moderate to strong cytotoxic activity against HL-60, U937, and T47D cancer cell lines, with one compound showing an IC50 value of 0.785 µg/mL against the U937 cell line. nih.gov

Table 3: Broader Biological Activities of Piperazine Derivatives

| Activity | Compound/Derivative Class | Potency (IC50/EC50) | Target/Mechanism | Reference |

|---|---|---|---|---|

| Antiviral | Piperazine-containing indole derivatives | 5.8 x 10⁻⁶ µM | HIV-1 | arabjchem.org |

| Anti-inflammatory | Gatifloxacin carbohydrazide (B1668358) derivative | <0.1 µg/mL | Neutrophil oxidative burst | nih.gov |

| Antimalarial | Piperazine-based pyrido[1,2-a]benzimidazole | 0.012 µM | P. falciparum (NF54) | nih.gov |

| Antidiabetic | Thiosemicarbazide-linked quinoline-piperazine | 50.0 µM | α-glucosidase inhibition | researchgate.net |

| Anthelmintic | Piperazine | N/A | GABA receptor agonist | wikipedia.orgdrugbank.com |

| Cytotoxicity | Piperazine-tethered benzofuran acylhydrazone | 1.04 µM (Panc-1) | CDK2 inhibition | nih.gov |

| Cytotoxicity | Piperazine-2,5-dione derivative | 0.785 µg/mL (U937) | Not specified | nih.gov |

Piperazine 2 Carbohydrazide As a Versatile Chemical Building Block and Scaffold

Role in the Construction of Diverse Heterocyclic Frameworks

Piperazine-2-carbohydrazide is a key player in the synthesis of various heterocyclic compounds. The carbohydrazide (B1668358) functional group (-CONHNH2) is particularly reactive and can participate in a variety of cyclization reactions to form rings containing nitrogen and oxygen atoms. researchgate.net

For instance, the hydrazide moiety can react with compounds containing two electrophilic centers to form new heterocyclic rings. One common reaction involves the condensation of this compound with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, to yield pyrazole (B372694) derivatives. Similarly, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyrazolidinone rings.

The piperazine (B1678402) nitrogen atoms also offer sites for further functionalization, allowing for the introduction of various substituents that can modulate the properties of the final heterocyclic compound. This versatility has been exploited in the synthesis of compounds with potential biological activities. researchgate.net For example, new piperazine-based heterocyclic compounds have been synthesized and screened for their antimicrobial activities. researchgate.net

The synthesis of pyrazine-2-carbohydrazide (B1222964) derivatives has also been explored. In one study, pyrazine-2-carbohydrazide was synthesized from the corresponding pyrazinoic acid and subsequently reacted with various aromatic aldehydes to produce hydrazone derivatives. researchgate.net

Table 1: Examples of Heterocyclic Frameworks Derived from this compound Analogs

| Starting Material Analogue | Reagent | Resulting Heterocycle | Reference |

| Pyrazine-2-carbohydrazide | Aromatic aldehydes | Pyrazine-based hydrazones | researchgate.net |

| 1-(4-Fluorophenyl)piperazine derived hydrazide | Alkyl/aryl isothiocyanates | Carbothioamides | researchgate.net |

| 1-(4-Fluorophenyl)piperazine derived hydrazide | 2N NaOH, H2O+EtOH | 1,2,4-Triazoles | researchgate.net |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Malononitrile | Pyrazole derivative | acs.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Diethyl malonate | Pyrazolidine-3,5-dione | acs.org |

Application in the Design and Generation of Lead Discovery Libraries

The structural attributes of this compound make it an excellent scaffold for the construction of combinatorial libraries for lead discovery in drug development. A scaffold is a central core structure upon which a variety of substituents can be attached to generate a large number of structurally related compounds, known as a library.

Researchers have developed solid-phase synthetic routes to produce large libraries of piperazine-2-carboxamide (B1304950) derivatives. nih.gov5z.com In one such approach, the piperazine-2-carboxylic acid scaffold was functionalized through two different synthetic routes to maximize the diversity of the resulting compounds. 5z.com Computational methods were employed to select diverse reagents and optimize the pharmacokinetic properties of the library members. nih.gov5z.com This strategy led to the synthesis of 15,000 discrete compounds, demonstrating the feasibility of generating large and diverse chemical libraries based on the piperazine scaffold for high-throughput screening. 5z.com

The use of enantiomerically pure trifunctional 2,6-di-substituted piperazines as central cores has also been reported for the construction of a stereochemically diverse DNA-Encoded Chemical Library (DECL) of 77 million compounds. nih.gov This highlights the importance of the piperazine core in generating chemical diversity for drug discovery. nih.gov

Utility in Macrocyclic and Supramolecular Chemistry

The piperazine unit, a key component of this compound, is a valuable building block in the construction of macrocycles and in the field of supramolecular chemistry. Macrocycles are large ring-like molecules, and their unique structures and ability to bind to other molecules make them important in various applications, including as synthetic receptors and catalysts.

Piperazine moieties have been incorporated into macrocyclic Schiff-base ligands. For example, manganese(II) complexes with 17-membered pentaaza macrocyclic Schiff-base ligands containing a piperazine unit have been synthesized and their magnetic properties studied. researchgate.net These macrocycles are typically formed through a template-assisted cyclocondensation reaction between a dicarbonyl compound (like 2,6-diacetylpyridine) and a diamine containing the piperazine unit (like 1,4-bis(3-aminopropyl)piperazine). researchgate.net

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The development of novel macrocyclic arenes, which are composed of aromatic rings bridged by various groups, is a significant area of research in supramolecular chemistry. sioc-journal.cn While direct use of this compound in this specific context is not extensively documented, the principles of incorporating nitrogen-containing heterocycles like piperazine into larger supramolecular assemblies are well-established. beilstein-journals.org

Strategic Integration in Molecular Hybridization Approaches for Enhanced Bioactivity

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid molecule. This approach aims to create new chemical entities with improved affinity, selectivity, and/or reduced side effects compared to the parent molecules.

The this compound scaffold is well-suited for molecular hybridization. The piperazine ring and the carbohydrazide group provide convenient handles for attaching other bioactive fragments. For example, pyrazine-2-carbohydrazide derivatives have been hybridized with diphenyl ether or piperazine moieties to generate compounds with potential antitubercular and antimicrobial activities. bohrium.com

In another study, a molecular hybridization approach was used to design and synthesize novel 2-phenyl quinoline (B57606) hydrazide derivatives as potential DNA gyrase inhibitors. acs.org This strategy involved combining the pharmacophoric features of phenyl quinoline with a hydrazide moiety. acs.org Similarly, piperazine has been integrated with benzofuran (B130515) and dinitrobenzenesulfonamide fragments to create hybrids with activity against Mycobacterium tuberculosis. nih.gov

Table 2: Examples of Molecular Hybridization Involving Piperazine and Carbohydrazide Analogs

| Hybrid Component 1 | Hybrid Component 2 | Resulting Hybrid Class | Target/Activity | Reference |

| Pyrazine-2-carbohydrazide | Diphenyl ether/piperazine | Pyrazine-carbohydrazide-diphenyl ether/piperazine hybrids | Antitubercular, Antimicrobial | bohrium.com |

| 2-Phenyl quinoline | Carbohydrazide | 2-Phenyl quinoline hydrazide derivatives | DNA gyrase inhibitors | acs.org |

| Piperazine | Benzofuran, Dinitrobenzenesulfonamide | Piperazine-benzofuran-dinitrobenzenesulfonamide hybrids | Anti-TB | nih.gov |

| Benzothiazole | Piperazine | Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones | Anti-mycobacterial | rsc.org |

Development of Complex Organic Structures

The reactivity of the carbohydrazide group and the piperazine ring allows for the construction of a wide range of complex organic structures. The carbohydrazide can be readily converted into other functional groups or used as a key building block in multi-step syntheses.

For example, the hydrazide can be transformed into carbothioamides by reaction with isothiocyanates. researchgate.net These carbothioamides can then be further cyclized to form various heterocyclic systems. The synthesis of conazole analogs has been achieved through the intermediacy of triazoles derived from such carbothioamides. researchgate.net

Furthermore, the piperazine nitrogen atoms can be functionalized to introduce additional complexity. For instance, N-aminoalkylation of triazole intermediates derived from piperazine-containing compounds has been used to generate more complex structures with enhanced biological activity. researchgate.net The development of L-piperazine-2-carboxylic acid derived N-formamides as catalysts for asymmetric reactions further showcases the utility of this scaffold in creating complex chiral molecules. organic-chemistry.org The design and synthesis of oxadiazole-piperazine conjugates as potential treatments for Alzheimer's disease also highlight the role of piperazine in building complex, biologically active molecules. nih.govresearchgate.net

Advanced Research Directions and Future Perspectives for Piperazine 2 Carbohydrazide

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Accessibility

The accessibility of Piperazine-2-carbohydrazide and its derivatives is crucial for extensive research and application. Traditional synthetic routes are progressively being replaced by innovative and sustainable methods aimed at improving efficiency, yield, and environmental friendliness. A significant advancement is the adoption of visible-light photoredox catalysis for C-H functionalization of the piperazine (B1678402) ring, presenting a green alternative to classical methods that often require harsh conditions. research-nexus.net This approach allows for direct modification of the carbon skeleton of the piperazine ring, a task that was previously challenging. research-nexus.net

Another sustainable strategy involves the use of metal-based ionic liquids as recyclable catalysts for the synthesis of piperazine derivatives. ijcrcps.com These catalysts enhance reaction efficiency and offer a more environmentally benign pathway compared to conventional methods. ijcrcps.com Furthermore, high-throughput methods, such as solid-phase synthesis, are being employed to generate large libraries of piperazine-2-carboxamide (B1304950) derivatives. benthamopenarchives.comnih.gov This technique facilitates the rapid production of thousands of unique compounds, which is invaluable for screening and lead discovery. benthamopenarchives.comnih.gov Chiral synthesis methodologies are also being developed to produce specific stereoisomers, which is critical as the biological activity of chiral molecules often depends on their specific 3D geometry. researchgate.netmdpi.com

Integration with Advanced Computational Techniques for Rational Design and Optimization

The synergy between synthetic chemistry and advanced computational tools is accelerating the development of this compound derivatives. Rational drug design, guided by in silico methods, allows for the targeted creation of molecules with optimized properties. gyanvihar.org Computational techniques such as pharmacophore modeling and molecular hybridization are used to design novel structures by combining the piperazine-carbohydrazide scaffold with other known bioactive fragments. rsc.orgmdpi.comgoogle.com

Molecular docking simulations are routinely used to predict how these designed compounds will bind to specific biological targets, providing insights into their potential mechanism of action. gyanvihar.orggoogle.comtandfonline.com This allows researchers to prioritize the synthesis of candidates with the highest predicted affinity and selectivity. Beyond binding prediction, computational tools like SwissADME are employed to forecast the absorption, distribution, metabolism, elimination, and toxicity (ADMET) profiles of new derivatives. researchgate.net This early-stage assessment of drug-like properties helps to reduce late-stage failures in the drug development pipeline. google.com Furthermore, computational methods assist in managing the diversity of large chemical libraries, ensuring a broad exploration of chemical space to optimize pharmacokinetic parameters. benthamopenarchives.comnih.gov

Exploration of New Biological Targets and Uncharted Mechanistic Pathways

While the piperazine moiety is a well-established component in many approved drugs, research into derivatives of this compound is uncovering a host of new biological targets and mechanisms. researchgate.net Scientists are moving beyond traditional applications to investigate its potential against complex diseases. In oncology, derivatives are being designed as inhibitors of novel targets like Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p-AKT Ser 473 kinase, which are crucial in cancer cell proliferation and survival. mdpi.comgoogle.comtandfonline.com

In the field of infectious diseases, new derivatives are showing promise as antimicrobial agents. researchgate.net Research is focused on specific enzyme targets such as Enoyl-ACP Reductase in bacteria and the InhA protein in Mycobacterium tuberculosis. emerald.comresearchgate.net There is also exploration into their potential as inhibitors of microbial DNA gyrase. google.com Additionally, the scaffold is being investigated for its utility in tackling neurodegenerative conditions like Alzheimer's disease, with studies targeting key pathological pathways. rsc.orgmdpi.com The challenge often lies in elucidating the precise mode of action, a critical roadblock that modern chemical genomic strategies are beginning to address. researchgate.net

Potential in Chemical Probe Development for Biological Systems

The unique reactivity of the this compound scaffold makes it an excellent candidate for the development of chemical probes. These specialized tools are essential for exploring complex biological systems and are pivotal in phenotypic drug discovery for identifying and validating new drug targets. nih.gov The carbohydrazide (B1668358) group serves as a versatile chemical handle, allowing for the straightforward attachment of reporter tags such as fluorescent dyes or biotin.

A significant application is in the creation of probes for Positron Emission Tomography (PET), a non-invasive imaging technique. For instance, a carbon-11 (B1219553) labeled PET probe was developed to target the PI3K/mTOR signaling pathway in cancer, with a carbohydrazide derivative serving as a key intermediate in its synthesis. Such probes enable the direct visualization and quantification of target engagement in living systems, providing invaluable information on drug distribution and efficacy. nih.gov The ability to derivatize either the piperazine nitrogen atoms or the terminal hydrazine (B178648) group provides synthetic flexibility, allowing for the fine-tuning of a probe's properties to suit specific biological questions.

Emerging Applications Beyond Traditional Medicinal Chemistry Contexts

The utility of this compound and its derivatives is expanding into new scientific domains beyond pharmaceuticals. These emerging applications leverage the compound's unique chemical properties for materials science, industrial processes, and agriculture.

Corrosion Inhibition : In materials science, piperazine derivatives have demonstrated significant potential as corrosion inhibitors for metals like mild steel and aluminum in acidic environments. research-nexus.netijcrcps.comnih.gov These molecules adsorb onto the metal surface, forming a protective barrier that prevents corrosive attack, a property of great importance for industrial applications. benthamopenarchives.comnih.gov

Coordination Chemistry and Catalysis : The piperazine scaffold and the carbohydrazide moiety are excellent ligands for coordinating with metal ions. rsc.orgresearchgate.net This has led to their use in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.net These novel materials have potential applications in catalysis, gas storage, and separation technologies. researchgate.net

Agrochemicals : The structural motifs found in this compound are also relevant to the agrochemical industry. Patents and studies have described the use of related hydrazine and piperazine compounds as pesticides and building blocks for other agrochemicals. google.comemerald.com

Dye Synthesis : The reactive hydrazide functional group can be readily converted into hydrazones, which are known precursors in the synthesis of azo dyes and other specialized organic materials.

Q & A

Q. What are the common synthetic routes for Piperazine-2-carbohydrazide, and how can reaction conditions be optimized for yield and purity?